Cas no 1010-60-2 (2-Chloro-1,4-naphthoquinone)

2-Chloro-1,4-naphthoquinone Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-1,4-naphthoquinone
- 1,4-naphthalenedione, 2-chloro-
- 1,4-naphthoquinone, 2-chloro-
- 2-chloro-4-naphthoquinone
- 2-chloronaphthoquinone
- 2-chloro-1,4-naphthalenedione
- 2-Chloro-1,4-naphthoquinore
- 2-Chloronaphthalene-1,4-dione
- NSC 400597
- 2-Chloro-1
- AURORA KA-5008
- RARECHEM BW GC 0008
- chloro-1,4-naphthoquinone
- 2-chlore-1,4-naphthoquinone
- FOF3PSJ59Z
- CCTJHVLTAJTPBV-UHFFFAOYSA-N
- AK109164
- chloronaphthoquinone
- 2-chloro-1,4-naphthquinone
- KSC177O7T
- 2-Chl
- MFCD00029187
- 1010-60-2
- WLN: L66 BV EVJ CG
- SY051032
- 2-chloro-1,4-dihydronaphthalene-1,4-dione
- CHEBI:28160
- C2721
- EN300-6490914
- HY-115243
- CS-0034824
- 2-chloranylnaphthalene-1,4-dione
- PD099119
- 4-07-00-02425 (Beilstein Handbook Reference)
- A800322
- NS00023017
- W-108929
- GS-3324
- C03753
- AC-15235
- AKOS006343761
- 2-Chlor-1,4-naphthochinon
- BRN 1867045
- NSC400597
- 2-Chloro-[1,4]Naphthoquinone
- SCHEMBL917548
- UNII-FOF3PSJ59Z
- CHEMBL349147
- AM84303
- DTXSID00143623
- FT-0695969
- 2-Chloronaphthalene-1,4-dione (2-Chloro-1,4-naphthoquinone)
- EINECS 213-776-2
- FD7245
- FT-0611685
- Q27103536
- NSC-400597
- DA-49387
- DTXCID5066114
- chloro-K3
- 213-776-2
-
- MDL: MFCD00029187
- Inchi: 1S/C10H5ClO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H
- InChI Key: CCTJHVLTAJTPBV-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C1=O)=O
- BRN: 1867045
Computed Properties
- Exact Mass: 191.99800
- Monoisotopic Mass: 191.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1
- Surface Charge: 0
- XLogP3: 2.3
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Yellow crystalline solid
- Density: 1.42
- Melting Point: 114.0 to 118.0 deg-C
- Boiling Point: 308°C at 760 mmHg
- Flash Point: 129.3 °C
- Refractive Index: 1.625
- PSA: 34.14000
- LogP: 2.18830
- λmax: 333(Hexane)(lit.)
- Sensitiveness: Sensitive to heat
2-Chloro-1,4-naphthoquinone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- RTECS:QL7450000
- Storage Condition:0-10°C
2-Chloro-1,4-naphthoquinone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Chloro-1,4-naphthoquinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D386834-100g |
2-Chloro-1,4-naphthoquinone |
1010-60-2 | 97% | 100g |
$295 | 2024-05-24 | |
eNovation Chemicals LLC | Y1040231-500g |
1,4-Naphthalenedione, 2-chloro- |
1010-60-2 | 97% | 500g |
$115 | 2024-07-28 | |
MedChemExpress | HY-115243-500mg |
2-Chloro-1,4-naphthoquinone |
1010-60-2 | 500mg |
¥520 | 2024-04-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209130-1 g |
2-Chloro-1,4-naphthoquinone, |
1010-60-2 | ≥99% | 1g |
¥1,730.00 | 2023-07-11 | |
Chemenu | CM141715-1000g |
2-Chloronaphthalene-1,4-dione |
1010-60-2 | 95%+ | 1000g |
$274 | 2023-01-13 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154067-500g |
2-Chloro-1,4-naphthoquinone |
1010-60-2 | >98.0% | 500g |
¥704.90 | 2023-09-03 | |
TRC | C373650-2g |
2-Chloro-1,4-naphthoquinone |
1010-60-2 | 2g |
$ 224.00 | 2023-04-18 | ||
TRC | C373650-5g |
2-Chloro-1,4-naphthoquinone |
1010-60-2 | 5g |
$ 488.00 | 2023-04-18 | ||
Enamine | EN300-6490914-0.5g |
2-chloro-1,4-dihydronaphthalene-1,4-dione |
1010-60-2 | 95% | 0.5g |
$19.0 | 2023-05-26 | |
Enamine | EN300-6490914-2.5g |
2-chloro-1,4-dihydronaphthalene-1,4-dione |
1010-60-2 | 95% | 2.5g |
$25.0 | 2023-05-26 |
2-Chloro-1,4-naphthoquinone Suppliers
2-Chloro-1,4-naphthoquinone Related Literature
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on 2-Chloro-1,4-naphthoquinone
Properties and Applications of 2-Chloro-1,4-naphthoquinone (CAS No. 1010-60-2)
2-Chloro-1,4-naphthoquinone, with the chemical formula C₁₀H₄ClO₂, is a heterocyclic organic compound belonging to the naphthoquinone family. This compound is characterized by its distinct structural features, including a chlorinated substituent at the 2-position and a conjugated system of double bonds, which contribute to its unique reactivity and utility in various chemical and pharmaceutical applications. The CAS no.1010-60-2 identifier ensures precise classification and differentiation within chemical databases and regulatory frameworks.
The synthesis of 2-Chloro-1,4-naphthoquinone typically involves the chlorination of 1,4-naphthoquinone under controlled conditions. This process requires careful optimization to achieve high yield and purity, often employing catalysts such as iron(III) chloride or chlorine gas. The presence of the chloro group enhances the electrophilic nature of the quinone ring, making it a versatile intermediate in organic synthesis. Recent advancements in green chemistry have led to the exploration of more sustainable methods, including photochemical chlorination and enzymatic approaches, which minimize waste and energy consumption.
One of the most notable applications of 2-Chloro-1,4-naphthoquinone is in pharmaceutical research, particularly in the development of bioactive molecules. Quinones are well-known for their oxidizing properties and have been extensively studied for their potential antimicrobial, antitumor, and anti-inflammatory effects. The chlorinated derivative exhibits enhanced bioavailability compared to its parent compound due to modifications in electronic distribution and solubility characteristics. Current research focuses on leveraging this compound as a scaffold for drug discovery, with particular interest in its ability to modulate enzyme activity and cellular signaling pathways.
In recent years, 2-Chloro-1,4-naphthoquinone has garnered attention for its role in material science applications. Its ability to participate in coordination chemistry makes it a valuable ligand or precursor for metal-organic frameworks (MOFs) and catalysts. These materials are increasingly relevant in fields such as gas storage, separation technologies, and photocatalysis. A significant breakthrough has been its use in designing visible-light-driven catalysts that facilitate carbon-carbon bond formation under mild conditions. Such innovations align with global efforts to develop more efficient synthetic methodologies.
The compound's reactivity also extends to polymer chemistry, where it serves as a monomer or crosslinking agent. Polymers derived from 2-Chloro-1,4-naphthoquinone exhibit improved thermal stability and mechanical strength due to the incorporation of the quinone moiety into the polymer backbone. These materials find applications in high-performance coatings, adhesives, and specialty plastics. Ongoing studies aim to enhance their biodegradability while maintaining structural integrity, addressing environmental concerns associated with traditional synthetic polymers.
From an industrial perspective, 2-Chloro-1,4-naphthoquinone plays a crucial role in agrochemical formulations. Its derivatives act as intermediates in synthesizing herbicides and fungicides that exhibit broad-spectrum activity against pests and pathogens. The chlorinated structure imparts stability under field conditions while ensuring selective toxicity toward target organisms. This balance is essential for developing sustainable agricultural practices that minimize ecological impact.
The analytical characterization of 2-Chloro-1,4-naphthoquinone is another area where advancements have been made. Modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and interactions. These tools are indispensable for confirming purity during synthesis and for studying its behavior in complex systems. High-performance liquid chromatography (HPLC) remains a cornerstone method for quantifying this compound in pharmaceutical formulations.
Future directions in research on 2-Chloro-1,4-naphthoquinone include exploring its potential as an energy storage material. Quinones are known for their redox-active properties, making them candidates for use in organic batteries or supercapacitors. By designing novel derivatives with optimized electronic properties, scientists aim to enhance charge storage capacity and cycling stability. Such developments could contribute significantly to renewable energy technologies.
Environmental considerations also drive innovation in handling CAS no 1010-60-2 during production and application. Efforts are underway to develop biocatalytic routes that reduce reliance on harsh reagents or hazardous byproducts. For instance, microbial transformations have shown promise in converting lignin-derived precursors into naphthoquinones with minimal environmental footprint. These eco-friendly approaches underscore the growing importance of sustainability across all stages of chemical manufacturing.
In conclusion,2-Chloro-1,4-naphthoquinone represents a multifaceted compound with broad utility spanning pharmaceuticals,materials science,and industrial chemistry.Several recent studies highlight its potential as both a therapeutic agent intermediateand functional material precursor.As research continues toward greener processes,the versatilityof this molecule ensuresits continued relevancein advancing scientificand technological progress.
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